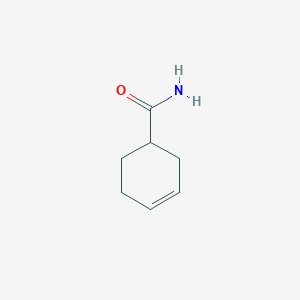

环己-3-烯-1-甲酰胺

描述

Cyclohex-3-ene-1-carboxamide is an organic compound with the chemical formula C7H11NO . It is a compound of interest in various fields of research and development.

Synthesis Analysis

There are several methods for the synthesis of Cyclohex-3-ene-1-carboxamide. One such method involves the transformation of alkyl N-(1-cyclohex-3-enyl)carbamates .Molecular Structure Analysis

The molecular structure of Cyclohex-3-ene-1-carboxamide can be represented as a 2D Mol file or as a computed 3D SD file . The exact mass of the molecule is 125.084063974 g/mol .Chemical Reactions Analysis

Cyclohex-3-ene-1-carboxamide undergoes various chemical reactions. For instance, the bromination of cyclohexane-1-carboxamide in CH2Cl2 leads to an interesting product .Physical And Chemical Properties Analysis

Cyclohex-3-ene-1-carboxamide has a molecular weight of 125.17 g/mol . It is a powder at room temperature . Other physical and chemical properties are yet to be fully explored.科学研究应用

合成和化学反应

衍生物的合成和反应:已合成环己-3-烯-1-甲酰胺及其衍生物,并在各种化学反应中得到应用。例如,一项研究描述了从N-甲基-N-苯基环己-1-烯-1-甲酰胺合成1-(三甲氧甲基)环己烯,展示了其在形成不同化合物方面的潜力(Bourke & Collins, 1996)。

聚合物和共聚物合成:环己-3-烯-1-甲酰胺衍生物被用于合成聚合物和共聚物。一项研究讨论了将大环烯烃环包括环己烯等引入交替共聚物中,从而可以控制玻璃转变温度和疏水性等性质(Zhang, Li, & Sampson, 2018)。

手性分辨:已研究了环己-3-烯-1-甲酸的手性分辨,与环己-3-烯-1-甲酰胺密切相关,突出了其在获取单一构型异构体方面的重要性,这对于开发对映异构纯物质至关重要(Li Yi-liang, 2013)。

安全和危害

作用机制

Target of Action

Cyclohex-3-ene-1-carboxamide is primarily targeted towards glycosidases , also known as glycoside hydrolases . These enzymes facilitate the hydrolytic cleavage of glycosidic bonds and are prevalent across a broad range of organisms, including microorganisms, plants, and animals . They play essential roles in numerous biochemical pathways that are linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .

Mode of Action

It is known that glucosidase inhibitors are typically designed to mimic a substrate, a transition state, or an enzyme reaction product . As such, it can be inferred that Cyclohex-3-ene-1-carboxamide, being a cyclic compound, could potentially act as a structural analogue and inhibitor of glycosidases .

Biochemical Pathways

The compound is involved in the synthesis of new bicyclic lactone derivatives . The process starts from 2-methyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione . 6-(Hydroxy-methyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives are obtained from the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with NaBH4 . Bromination and epoxidation reactions of both compounds are examined, and the structures of the resulting products are determined by spectroscopic methods .

Result of Action

The result of the compound’s action leads to the formation of substituted bicyclic lactone compounds, which are interesting rearrangement products in both bromination and epoxidation reactions . In particular, hydroxymethyl (−CH2OH) and amide (−CONHR) groups attached to the cyclohexene ring in the bromination and epoxidation reactions were found to be effective in product formation .

Action Environment

It is known that the compound is a colorless liquid with a special aromatic odor, soluble in organic solvents such as ethanol and ether, and insoluble in water . It is used as a starting material and intermediate in organic synthesis . It can also be used as a ligand, catalyst, and oxidant

属性

IUPAC Name |

cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCLUBLXOWRBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306492 | |

| Record name | cyclohex-3-ene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohex-3-ene-1-carboxamide | |

CAS RN |

4771-81-7 | |

| Record name | 3-Cyclohexene-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4771-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 176944 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4771-81-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclohex-3-ene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What unique chemical transformation is observed in Cyclohex-3-ene-1-carboxamide derivatives, as highlighted in the research?

A1: The research paper [] describes unexpected rearrangements occurring in Cyclohex-3-ene-1-carboxamide derivatives under specific reaction conditions. These rearrangements lead to the formation of bicyclic lactones, which are molecules containing two rings, one of which is a lactone (cyclic ester). This finding is significant as it reveals a novel synthetic pathway for creating these complex structures, potentially opening doors for new chemical synthesis strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)